molecular formula C10H14ClN3O3 B2362775 6-Amino-5-(2-chloroacetyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 730992-57-1

6-Amino-5-(2-chloroacetyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2362775
CAS No.: 730992-57-1
M. Wt: 259.69
InChI Key: UQSCVEWRXNJTLF-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

Systematic IUPAC Name :
6-Amino-5-(chloroacetyl)-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione.

Alternative Identifiers :

  • CAS Registry Numbers: 730992-57-1, 743444-45-3
  • Molecular Formula: C₉H₁₂ClN₃O₃
  • SMILES: O=C1NC(C(C(CCl)=O)=C(N)N1CCC)=O
  • InChIKey: UQSCVEWRXNJTLF-UHFFFAOYSA-N

Structural Features :
The compound features a tetrahydropyrimidine-2,4-dione core with:

  • A propyl group at position 1.
  • A methyl group at position 3.
  • A chloroacetyl substituent at position 5.
  • An amino group at position 6.

Key Functional Groups :

Position Functional Group Role in Reactivity
1 Propyl (C₃H₇) Hydrophobic moiety
3 Methyl (CH₃) Steric modulation
5 Chloroacetyl (ClCH₂CO) Electrophilic site
6 Amino (NH₂) Nucleophilic potential

The planar pyrimidine ring system enables π-π stacking interactions, while the chloroacetyl group introduces reactivity for further derivatization.

Historical Context in Heterocyclic Chemistry

Evolution of Heterocyclic Synthesis :

  • 19th Century : Early heterocyclic chemistry focused on isolating natural products like alloxan (1818) and synthesizing furfural (1832).
  • 20th Century : Advances in pyrimidine chemistry, including Grimaux’s synthesis of barbituric acid (1879) and Gabriel’s preparation of trichloropyrimidine (1900), laid groundwork for functionalized derivatives.
  • 21st Century : Modern methods emphasize regioselective substitutions, as seen in the synthesis of PARP-1 inhibitors like pyrano[2,3-d]pyrimidine-2,4-diones.

Role of Pyrimidine Derivatives :
Pyrimidine-2,4-diones gained prominence due to their:

  • DNA mimicry in antiviral/anticancer agents.
  • Enzyme inhibition (e.g., PARP-1, eEF-2K).
  • Structural versatility for drug design.

Position Within Pyrimidine-2,4-dione Derivative Classifications

Taxonomic Hierarchy :

  • Core Structure : Pyrimidine-2,4-dione (uracil derivative).
  • Substitution Patterns :
    • Position 1 : Alkyl chains (e.g., propyl, isobutyl).
    • Position 3 : Methyl or aryl groups.
    • Position 5 : Electrophilic substituents (e.g., chloroacetyl, cyano).
    • Position 6 : Amino or hydroxyl groups.

Comparative Analysis of Derivatives :

Derivative R₁ (Position 1) R₃ (Position 3) R₅ (Position 5) R₆ (Position 6) Biological Activity
Target Compound Propyl Methyl Chloroacetyl Amino Intermediate for kinase inhibitors
Pyrido[2,3-d]pyrimidine-2,4-dione Variable Variable CONH₂ H eEF-2K inhibition (IC₅₀ = 420 nM)
Thieno[2,3-d]pyrimidine Aryl H Aryl H EGFR TK inhibition

The presence of a chloroacetyl group distinguishes this compound as a reactive intermediate for synthesizing analogues with enhanced binding to enzymatic targets.

Properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-3-methyl-1-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c1-3-4-14-8(12)7(6(15)5-11)9(16)13(2)10(14)17/h3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSCVEWRXNJTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 6-Aminouracil Precursors

The synthesis begins with the alkylation of 6-aminouracil derivatives to introduce the 1-propyl substituent. In a typical procedure, 6-aminouracil is treated with propyl iodide or propyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This step is conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, achieving substitution at the N1 position.

Table 1: Alkylation Reaction Conditions

Parameter Value
Base K₂CO₃ or NaH
Solvent DMF
Temperature 60–80°C
Reaction Time 12–24 hours
Yield 70–85%

Chloroacetylation at Position 5

The alkylated intermediate undergoes chloroacetylation to install the 2-chloroacetyl group. This is achieved by reacting the substrate with 2-chloroacetyl chloride in pyridine or chloroacetic acid at elevated temperatures (90–95°C). The reaction proceeds via nucleophilic acyl substitution, with pyridine acting as both solvent and acid scavenger.

Critical Considerations :

  • Excess 2-chloroacetyl chloride (1.5–2.0 equivalents) ensures complete conversion.
  • Side reactions, such as over-acylation, are mitigated by controlled addition rates and temperatures below 100°C.

Methylation at Position 3

Selective methylation of the N3 position is accomplished using dimethyl sulfate or methyl iodide under basic conditions. Tetrahydrofuran (THF) or acetone serves as the solvent, with reaction times of 4–6 hours at 50–60°C. This step achieves >90% regioselectivity for the 3-methyl isomer.

Equation :
$$ \text{Intermediate} + (\text{CH}3)2\text{SO}_4 \xrightarrow{\text{Base}} \text{Methylated Product} $$

Alternative Industrial-Scale Route

Condensation with Urea

An alternative method involves the condensation of substituted aminomalonates with urea. For example, diethyl 3-methylaminomalonate reacts with urea in ethanol under reflux to form 2,4,6-trihydroxy-5-methylaminopyrimidine. This intermediate is subsequently chlorinated and functionalized.

Steps :

  • Condensation :
    $$ \text{Diethyl 3-methylaminomalonate} + \text{Urea} \xrightarrow{\Delta} 2,4,6\text{-Trihydroxy-5-methylaminopyrimidine} $$
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110–120°C replaces hydroxyl groups with chlorides.
  • Thioether Formation : Reaction with propanethiol introduces the propylthio group, followed by reduction to the amine.

Table 2: Industrial Route Efficiency

Step Yield Purity (HPLC)
Condensation 80% 92%
Chlorination 75% 88%
Thioether/Amine Formation 65% 85%

Optimization Strategies

Solvent and Catalyst Selection

  • Alkylation : DMF outperforms dichloromethane (DCM) due to superior solubility of 6-aminouracil derivatives. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates.
  • Chloroacetylation : Pyridine is preferred over triethylamine for its dual role as base and solvent, reducing byproduct formation.

Temperature Control

Exothermic reactions during chloroacetylation necessitate gradual reagent addition and jacketed reactors to maintain temperatures below 95°C. Overheating leads to decomposition of the chloroacetyl group.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (t, 3H, CH₂CH₂CH₃), 1.45–1.55 (m, 2H, CH₂CH₂CH₃), 2.35 (s, 3H, NCH₃), 3.95 (s, 2H, COCH₂Cl).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (N-H bend), 750 cm⁻¹ (C-Cl).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product. Residual solvents (DMF, pyridine) are controlled to <0.1% per ICH guidelines.

Comparative Analysis of Synthetic Routes

Parameter Academic Route (Alkylation) Industrial Route (Condensation)
Total Yield 50–60% 40–45%
Scalability Moderate (kg-scale) High (ton-scale)
Cost of Raw Materials High (specialty reagents) Low (urea, POCl₃)
Purification Complexity Column chromatography Crystallization

The academic route offers higher yields but is less cost-effective for large-scale production. Conversely, the industrial route leverages low-cost reagents but requires meticulous control during chlorination.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydropyrimidine-dione Core

Positional Modifications of the Chloroacetyl Group
  • 6-Amino-5-(2-chloropropanoyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 851169-16-9): Key Difference: The chloroacetyl group is replaced with a chloropropanoyl chain (C₁₁H₁₆ClN₃O₃, MW 273.72).
  • 6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 500696-68-4): Key Difference: Chloroacetyl is replaced with a morpholine ring. Impact: The morpholine group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing electrophilicity ().
Alkyl Chain Variations at Position 1
  • 6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1170160-07-2): Key Difference: The propyl group is replaced with a 2-methylpropyl (isobutyl) chain (C₁₀H₁₄ClN₃O₃, MW 259.69). Impact: The branched alkyl chain may sterically hinder interactions with enzymatic active sites, affecting bioactivity ().
  • 6-Amino-5-(2-chloroacetyl)-1-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Key Difference: Propyl substituent replaced with cyclopropyl.

Functional Group Replacements in the Pyrimidine-dione Scaffold

Hydroxy/Hydroxymethyl vs. Chloroacetyl Substituents
  • 6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7, ):

    • Key Difference : Chloroacetyl replaced with hydroxyl/hydroxymethyl groups.
    • Impact : Increased hydrophilicity and reduced reactivity compared to the chloroacetyl analog. Such derivatives are often explored for antiviral or antibacterial activity .
  • 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1-methoxymethyl-5-methylpyrimidin-2,4-dione (Compound 5, ):

    • Key Difference : Bulky benzyloxy groups replace chloroacetyl.
    • Impact : Enhanced steric bulk may reduce substrate accessibility in enzymatic reactions but improve binding to hydrophobic pockets .

Biological Activity

6-Amino-5-(2-chloroacetyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 734535-44-5) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

The molecular formula of this compound is C11H16ClN3O3 with a molecular weight of 273.72 g/mol. It features a chloroacetyl group that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds within the pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that chloroethyl pyrimidine nucleosides significantly inhibited cell proliferation and migration in A431 vulvar epidermal carcinoma cells .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives have been extensively studied for their role as antimetabolites in cancer therapy. They interfere with DNA synthesis and cellular replication processes. Research has shown that certain pyrimidine analogs can inhibit tumor cell growth by inducing apoptosis in cancer cells .

The biological activity of this compound likely involves several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in nucleotide synthesis.
  • DNA Interaction : The compound may interact with DNA or RNA synthesis pathways, leading to disrupted cellular functions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 6-Amino-5-(2-chloroacetyl)-3-methyl-1-propyl exhibited significant inhibition against E. coli and S. aureus .

Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that pyrimidine derivatives could inhibit cell viability significantly. The IC50 values for specific derivatives ranged from 0.5 μM to 10 μM depending on the cell line tested . These findings suggest that the compound may be a candidate for further development in cancer therapeutics.

Data Tables

Property Value
Molecular FormulaC11H16ClN3O3
Molecular Weight273.72 g/mol
CAS Number734535-44-5
Antimicrobial ActivityEffective against E. coli
IC50 (Cancer Cell Lines)Ranges from 0.5 μM - 10 μM

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-amino-5-(2-chloroacetyl)-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?

Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution reactions. For example:

  • Reductive amination : React a pyrimidine core (e.g., 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one) with amines under pH-controlled conditions (pH ~6) using sodium cyanoborohydride (NaBH3CN) in dry methanol under argon. Yields up to 86% are achievable with optimized stoichiometry and reaction time .
  • Chloroacetylation : Introduce the 2-chloroacetyl group via nucleophilic substitution using chloroacetyl chloride in anhydrous dichloromethane (DCM) with catalytic triethylamine (TEA) .
    Key validation : Monitor reaction progress via TLC, and confirm purity using melting point analysis (>300°C decomposition) and spectroscopic techniques (IR, NMR) .

Advanced: How can researchers resolve contradictions in reaction yields when modifying substituents on the pyrimidine core?

Answer:
Contradictions often arise from steric hindrance or electronic effects of substituents. For example:

  • Steric hindrance : Bulky groups (e.g., 2,6-dichlorophenyl in ) reduce reaction efficiency by impeding intermediate formation. Use pre-formed imine intermediates or adjust reaction time (24–48 hrs) to improve yields .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) may slow reductive amination. Optimize pH (5.5–6.5) and use stronger reducing agents (e.g., NaBH4 with acetic acid) to enhance reactivity .
    Experimental design : Perform control experiments with varying substituents (e.g., methoxy vs. chloro) and analyze intermediates via LC-MS to identify bottlenecks .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH2 bending at ~1600 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm substituent positions (e.g., propyl chain integration at δ 0.9–1.6 ppm; chloroacetyl proton at δ 4.2–4.5 ppm) and ¹³C NMR to verify carbonyl carbons (δ ~165–175 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion matching calculated mass) .

Advanced: How to design experiments to study the structure-activity relationship (SAR) of this compound?

Answer:

  • Step 1: Core modifications : Synthesize derivatives with varying substituents (e.g., replace propyl with phenethyl in ) to assess steric/electronic impacts .
  • Step 2: Bioactivity assays : Test derivatives against target enzymes (e.g., dihydrofolate reductase in ) using UV-Vis spectroscopy to monitor NADPH oxidation at 340 nm. Use a buffer (pH 6.5 ammonium acetate) to maintain enzyme stability .
  • Step 3: Data analysis : Corrogate IC50 values with substituent properties (Hammett σ constants, logP) via multivariate regression .

Basic: What are the optimal conditions for purifying this compound?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 60°C to isolate high-purity crystals (>95%).
  • Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for polar impurities .
    Validation : Check purity via HPLC (C18 column, acetonitrile/water gradient) with retention time matching standards .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Source 1 : Variability in enzyme sources (e.g., recombinant vs. native DHFR in ) may alter IC50 values. Standardize assays using commercially available enzymes .
  • Source 2 : Solvent effects (e.g., DMSO concentration >1% may denature proteins). Use ≤0.5% DMSO in assay buffers .
    Mitigation : Include positive controls (e.g., methotrexate for DHFR assays) and replicate experiments across labs .

Basic: What stability considerations are critical for handling this compound?

Answer:

  • Storage : Keep under argon at –20°C to prevent hydrolysis of the chloroacetyl group.
  • Light sensitivity : Protect from UV light using amber vials to avoid decomposition .
    Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

  • DFT calculations : Model reaction pathways (e.g., reductive amination transition states) using Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular docking : Predict binding modes with target enzymes (e.g., DHFR) using AutoDock Vina. Validate with mutagenesis data .

Basic: How to scale up synthesis without compromising yield?

Answer:

  • Batch vs. flow chemistry : For multi-step syntheses (e.g., ), use flow reactors to control exothermic steps (e.g., chloroacetylation) and improve reproducibility .
  • Solvent recycling : Recover methanol via distillation to reduce costs .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation in cell cultures .
  • Knockout models : Use CRISPR-Cas9 to delete target genes (e.g., DHFR) in cell lines and confirm activity loss via Western blot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.